2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine
Description
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine is a bicyclic heterocyclic compound featuring a fused pyrroloquinoline core with an ethanamine substituent at position 1.
The compound is synthesized via condensation and heterocyclization reactions, as seen in related derivatives .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13/h2,4,6H,3,5,7-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFYTROGAAQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C2N1CCC3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345968 | |
| Record name | 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33131-92-9 | |
| Record name | 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, a complex process that leads to the formation of a clot to prevent excessive bleeding.
Mode of Action
The compound acts as a dual inhibitor of coagulation factors Xa and XIa. By inhibiting these factors, the compound can suppress thrombosis, the formation of blood clots within a blood vessel. This action can be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular diseases.
Biochemical Pathways
The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a clot. By inhibiting factors Xa and XIa, the compound interferes with this cascade, reducing the likelihood of clot formation. The downstream effects of this action include a reduction in the risk of thrombotic events, such as stroke or heart attack.
Pharmacokinetics
The compound’s ability to inhibit both factors xa and xia suggests it may have a broad distribution within the body and a significant impact on bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of factors Xa and XIa, leading to a reduction in the formation of blood clots. This can result in a decreased risk of thrombotic events, which are major causes of morbidity and mortality in conditions such as cardiovascular disease.
Action Environment
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine are not well characterized. It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels.
Biological Activity
The compound 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine is a member of the pyrroloquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.
- Molecular Formula : C₁₄H₁₈N₂
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a pyrroloquinoline core, which is known for various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported to produce this compound, often focusing on the modification of existing pyrroloquinoline derivatives to enhance biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to the pyrroloquinoline structure exhibit significant antitumor properties. For instance:
- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with specific cellular pathways.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-Methyl-Pyrroloquinoline | 5.0 | HeLa |
| 2-(2-Methyl-5,6-dihydro...) | 3.5 | A549 |
The above table illustrates the potency of this compound compared to similar compounds.
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects:
- In Vitro Studies : In neuronal cell cultures, it has been shown to reduce oxidative stress and prevent cell death induced by neurotoxic agents.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal reported that analogs of this compound showed significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing activity and selectivity against tumor cells .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of 2-(2-Methyl-5,6-dihydro...) led to improved cognitive function and reduced neuronal loss compared to control groups .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Pyrrolo[3,2,1-ij]quinolinone-Thiazole Hybrids Compounds combining pyrroloquinolinone and thiazole moieties (e.g., methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazineyl)thiazol-5-ylidene)acetates) exhibit dual inhibition of coagulation factors Xa and XIa. Key features:
- Activity : IC${50}$ values range from 0.5–5 µM for both factors, with selectivity over thrombin (IC${50}$ > 50 µM) .
- Structure-Activity Relationship (SAR) : 6-Aryl substituents enhance activity, while halogenation (e.g., Cl, Br) improves pharmacokinetic properties .
B. Tivantinib (ARQ-197) A structurally related c-Met inhibitor with the IUPAC name (3R,4R)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione.
- Activity : Inhibits c-Met with IC$_{50}$ = 0.1–1 µM and shows antitumor efficacy in clinical trials .
- Key Difference : The indole-pyrrolidinedione substituent replaces the ethanamine chain in the target compound, shifting activity from anticoagulation to kinase inhibition .
C. Rhodanine-Pyrroloquinoline Hybrids Compounds like (Z)-2-thioxo-5-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)thiazolidin-4-one demonstrate moderate factor Xa inhibition (IC$_{50}$ ~1 µM) but lack dual activity .
Table 1: Comparative Analysis of Selected Analogues
Key Observations :
Synthetic Complexity : Thiazole hybrids are synthesized efficiently (yields >79%) via hydrazine-carbothioamide intermediates , while Tivantinib requires enantioselective steps .
Selectivity : Thiazole hybrids avoid thrombin inhibition, reducing bleeding risks compared to traditional anticoagulants .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Differences :
- The ethanamine derivative’s lower molecular weight and LogP may improve bioavailability compared to bulkier hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
